4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile is an organic compound that features a unique combination of functional groups, including an aminocyclohexyl group, a chlorobenzonitrile moiety, and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of trans-4-aminocyclohexanol and 2-chlorobenzonitrile.
Ether Formation: The trans-4-aminocyclohexanol is reacted with 2-chlorobenzonitrile under basic conditions to form the ether linkage. Common bases used include sodium hydride (NaH) or potassium carbonate (K2CO3).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and high yield.
Chemical Reactions Analysis
Types of Reactions
4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The aminocyclohexyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile involves its interaction with specific molecular targets. The aminocyclohexyl group can interact with biological receptors or enzymes, potentially modulating their activity. The nitrile group may also play a role in binding interactions, contributing to the compound’s overall biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
trans-4-Aminocyclohexanol: Shares the aminocyclohexyl group but lacks the chlorobenzonitrile moiety.
2-Chlorobenzonitrile: Contains the chlorobenzonitrile group but lacks the aminocyclohexyl group.
4-[(trans-4-Aminocyclohexyl)oxy]nicotinonitrile: Similar structure with a nicotinonitrile group instead of chlorobenzonitrile.
Uniqueness
4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C13H15ClN2O |
---|---|
Molecular Weight |
250.72 g/mol |
IUPAC Name |
4-(4-aminocyclohexyl)oxy-2-chlorobenzonitrile |
InChI |
InChI=1S/C13H15ClN2O/c14-13-7-12(4-1-9(13)8-15)17-11-5-2-10(16)3-6-11/h1,4,7,10-11H,2-3,5-6,16H2 |
InChI Key |
IYVUHDZRMWKMBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)OC2=CC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.